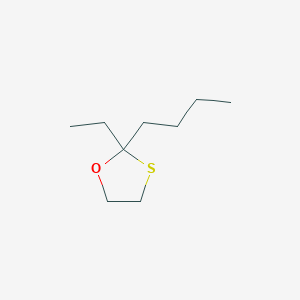
2-Butyl-2-ethyl-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-1,3-oxathiolane can be achieved through various methods. One common approach involves the reaction of butylmagnesium bromide with ethyl orthoformate in the presence of a catalyst such as hydrochloric acid . This reaction typically occurs under mild conditions, with the temperature maintained at around 25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of larger-scale reactors and continuous flow processes to ensure consistent quality and yield. Catalysts such as benzoic acid or sulfuric acid are often employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-ethyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
2-Butyl-2-ethyl-1,3-oxathiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-ethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The sulfur atom in the oxathiolane ring can form bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-propyl-1,3-oxathiolane
- 2-Ethyl-2-methyl-1,3-oxathiolane
- 2-Butyl-2-methyl-1,3-oxathiolane
Uniqueness
2-Butyl-2-ethyl-1,3-oxathiolane is unique due to the specific arrangement of butyl and ethyl groups, which confer distinct chemical properties and reactivity compared to other oxathiolanes. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
94144-96-4 |
|---|---|
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2-butyl-2-ethyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-3-5-6-9(4-2)10-7-8-11-9/h3-8H2,1-2H3 |
Clé InChI |
WLCFPZKQLIKZEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(OCCS1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



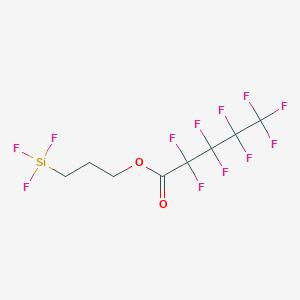

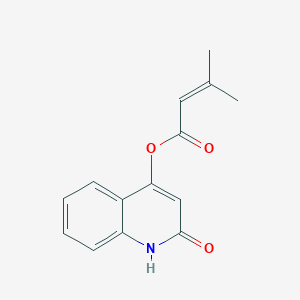
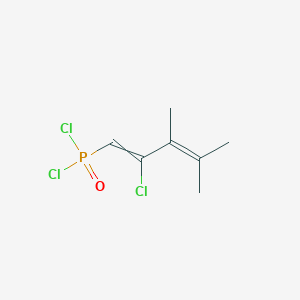
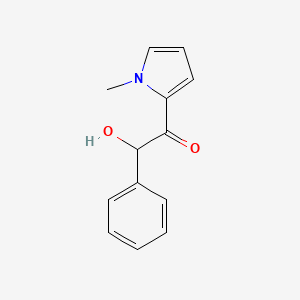
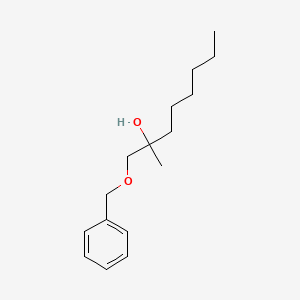

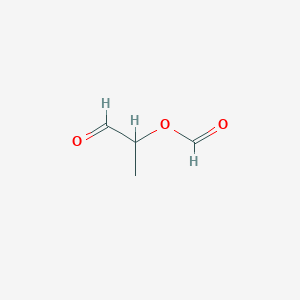


![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
